5-Bromo-7-fluoro-3,3-dimethylisoindolin-1-one

Description

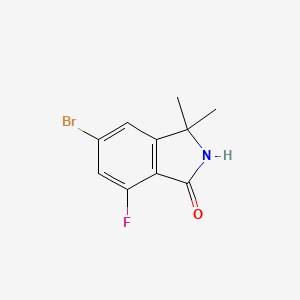

5-Bromo-7-fluoro-3,3-dimethylisoindolin-1-one (CAS: 957346-37-1) is a brominated and fluorinated isoindolinone derivative with the molecular formula C₈H₅BrFNO and a molecular weight of 230.03 g/mol . Its structure features a fused bicyclic system with bromine and fluorine substituents at the 5- and 7-positions, respectively, along with two methyl groups at the 3-position. This compound is primarily utilized in pharmaceutical and materials research as a building block for synthesizing complex molecules, particularly in medicinal chemistry for drug discovery .

Properties

IUPAC Name |

5-bromo-7-fluoro-3,3-dimethyl-2H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c1-10(2)6-3-5(11)4-7(12)8(6)9(14)13-10/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGWAFIYZHZTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC(=C2)Br)F)C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301187559 | |

| Record name | 5-Bromo-7-fluoro-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301187559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253792-10-7 | |

| Record name | 5-Bromo-7-fluoro-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253792-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-7-fluoro-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301187559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoro-3,3-dimethylisoindolin-1-one typically involves the halogenation of isoindolinone derivatives. One common method includes the bromination and fluorination of 3,3-dimethylisoindolin-1-one using appropriate halogenating agents under controlled conditions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination can be carried out using fluorine gas or a fluorinating reagent such as Selectfluor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-3,3-dimethylisoindolin-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindolinones, while oxidation and reduction can lead to the formation of isoindolinone derivatives with different oxidation states.

Scientific Research Applications

5-Bromo-7-fluoro-3,3-dimethylisoindolin-1-one has several applications in scientific research, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions.

Material Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-3,3-dimethylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological activity being studied, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

5-Bromo-3,3-dimethylindolin-2-one (CAS: 120902-45-6)

- Structure : Similar bicyclic core but with a ketone group at the 2-position instead of the 1-position.

- Molecular Weight: 240.10 g/mol (C₁₀H₁₀BrNO), slightly heavier due to the additional methyl group .

- This compound is less fluorinated, reducing its polarity compared to the target molecule.

5-Chloro-3,3-dimethylisoindolin-1-one

- Structure : Chlorine replaces bromine at the 5-position.

- Impact of Halogen Substitution : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter electronic effects in cross-coupling reactions. This compound is often used as a cheaper alternative but with reduced stability in certain conditions .

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one (CAS: 891782-60-8)

- Structure: Isoquinolinone core with bromine at the 7-position.

- Key Differences: The expanded ring system (isoquinolinone vs.

Halogenated Indole Derivatives

5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b)

- Structure : Indole core with bromine, fluorine, and a carboxamide group.

- Synthetic Utility: Used in pharmaceutical intermediates for kinase inhibitors. The carboxamide group introduces hydrogen-bonding capability, unlike the target isoindolinone, which lacks this functional group .

- Molecular Weight : Higher (386 g/mol) due to the phenyl and methyl substituents .

Substituent Effects on Reactivity and Stability

- Bromine vs. Chlorine : Bromine’s higher atomic weight and polarizability enhance its leaving-group ability in SN2 reactions compared to chlorine .

- Fluorine’s Role: The 7-fluoro substituent in the target compound increases electron-withdrawing effects, stabilizing the isoindolinone ring and influencing regioselectivity in further functionalization .

Biological Activity

5-Bromo-7-fluoro-3,3-dimethylisoindolin-1-one is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a bromine atom and a fluorine atom, which contribute to its reactivity and biological properties. The compound's molecular formula is with a molecular weight of approximately 261.11 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Cholinergic Receptors : The compound acts as a positive allosteric modulator for the muscarinic M1 receptor, enhancing receptor function without directly activating it. This mechanism is crucial for therapeutic applications in neurological disorders such as Alzheimer's disease and schizophrenia .

- Enzyme Inhibition : It has been noted to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular responses and potential therapeutic effects against certain diseases .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Neuroprotective Effects

The compound has shown neuroprotective effects in models of neurodegenerative diseases. Its role as a positive allosteric modulator at the M1 receptor suggests it may enhance cognitive function and memory retention while reducing symptoms associated with cognitive decline .

Case Studies

- In Vitro Studies : A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent cytotoxicity.

- Animal Models : In animal models of Alzheimer's disease, administration of the compound led to improved memory performance in behavioral tests, suggesting its potential as a therapeutic agent for cognitive enhancement .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | Anticancer & Neuroprotective | M1 receptor modulation |

| Other Isoindole Derivatives | Varies | Enzyme inhibition & receptor binding |

| Cholinergic Modulators | Cognitive enhancement | Positive allosteric modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.